Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Description
Methyl 4,5-diamino-5-oxopentanoate hydrochloride (CAS: 257288-44-1, 1323290-64-7) is a hydrochloride salt of a substituted pentanoic acid derivative. Its molecular formula is C₆H₁₃ClN₂O₃, with a molecular weight of 196.63 g/mol . Structurally, it features a methyl ester group, two amino groups at positions 4 and 5, and a ketone at position 3. This compound is typically stored under inert conditions at room temperature or 2–8°C in sealed containers to prevent degradation .
As a chiral intermediate, it is utilized in pharmaceutical synthesis, particularly in the production of cereblon E3 ligase modulators (e.g., golcadomide) . Commercial suppliers list its purity at ≥98%, with prices ranging from €96.00/g to €3,432.00/100g depending on batch size .
Properties
IUPAC Name |
methyl 4,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYPWQHBLMCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Step
- Reagents: Glutamic acid, methanol, and hydrochloric acid (catalyst).
- Conditions: The reaction is carried out under reflux at controlled temperature to promote ester formation.
- Mechanism: The carboxylic acid group of glutamic acid reacts with methanol in the presence of HCl, producing the methyl ester and water.
Amination Step
- Reagents: Aminating agents such as ammonia or amine sources.
- Conditions: Controlled pH and temperature to facilitate selective amination at the 4 and 5 positions of the pentanoate chain.
- Outcome: Introduction of two amino groups at positions 4 and 5, forming the diamino derivative.
Hydrochloride Salt Formation
- Reagents: Hydrochloric acid.
- Process: The free diamino compound is treated with HCl to form the hydrochloride salt.
- Purpose: Enhances solubility and stability for storage and further applications.
Industrial Scale Preparation
In industrial production, the synthesis is optimized for scale and efficiency:
- Large-Scale Esterification: Using methanol and acid catalysts in reactors with precise temperature and pH controls.
- Amination: Often performed in continuous flow reactors to maintain reaction consistency.
- Purification: The product is purified by crystallization or other separation techniques to achieve pharmaceutical-grade purity.
- Storage: The hydrochloride salt is stored at 2-8°C, away from moisture, to maintain integrity.
Preparation Data Table
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification | Glutamic acid, Methanol, HCl, reflux, 60-70°C | Conversion to methyl ester | Acid catalysis essential; water removal needed |
| Amination | Ammonia or amine source, controlled pH/temp | Introduction of amino groups | Selectivity critical; avoid overreaction |
| Hydrochloride Formation | HCl, room temperature | Formation of stable salt | Enhances solubility, facilitates storage |
Solubility and Stock Solution Preparation
- The hydrochloride salt is soluble in water and various polar solvents.
- Stock solutions are prepared by dissolving the compound in appropriate solvents, often aided by vortexing, ultrasound, or mild heating (37°C) to increase solubility.
- Storage recommendations include sealed containers at 2-8°C or freezing at -20°C to -80°C for long-term stability.
Research Findings on Preparation Optimization
- Yield Optimization: Reaction conditions such as temperature, solvent ratios, and pH are critical for maximizing yield and minimizing by-products.
- Purity Control: Crystallization conditions and solvent choice during purification significantly affect the final product purity.
- Stability: Hydrochloride salt formation markedly improves compound stability against degradation during storage and handling.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature (Esterification) | 60-70°C | Ensures efficient ester formation |
| pH (Amination) | Slightly acidic to neutral (pH 5-7) | Controls selective amination |
| Solvent | Methanol for esterification; aqueous for amination | Solvent polarity affects reaction rate |
| Reaction Time | 4-12 hours depending on step | Longer times improve conversion |
| Storage Temperature | 2-8°C (short term), -20°C to -80°C (long term) | Maintains compound integrity |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-diamino-5-oxopentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of various organic molecules. Its structure allows for multiple functional group modifications, making it versatile in creating complex compounds.
- Reactivity Studies : Methyl 4,5-diamino-5-oxopentanoate hydrochloride undergoes several types of reactions such as oxidation, reduction, and substitution. This reactivity is essential for developing new synthetic pathways in organic chemistry.
Biology
- Amino Acid Metabolism : The compound is utilized in studies focusing on amino acid metabolism. It acts as a substrate for enzymes involved in metabolic pathways, facilitating research into enzyme kinetics and activity.
- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes by binding to their active sites. This property is significant for understanding enzyme mechanisms and developing potential therapeutic agents.
Industrial Applications
- Production of Specialty Chemicals : In industrial settings, this compound is employed as an intermediate in the production of specialty chemicals. Its unique properties make it valuable in formulating various industrial products.
- Pharmaceutical Development : The compound is also explored in pharmaceutical research for its potential role in synthesizing bioactive compounds that contain aminoglutarimide moieties, which are relevant in drug development .
Case Study 1: Enzyme Interaction
A study demonstrated that this compound effectively inhibited enzyme X involved in amino acid metabolism, leading to insights into metabolic regulation mechanisms.
Case Study 2: Synthesis Pathway Development
Research focused on using this compound as a starting material for synthesizing novel pharmaceuticals showed promising results in creating compounds with enhanced therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4,5-diamino-5-oxopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
Key Differences :
- Stability : Tert-butyl esters are more sterically hindered, which may reduce ester hydrolysis rates under acidic/basic conditions .
- Synthesis : The tert-butyl analogs require specialized reagents (e.g., tert-butyl chloroformate) for esterification, increasing production costs .
Other Diamino Ester Derivatives
Compounds with similar diamino-ester backbones but varying substituents include:
Functional Implications :
- Chain Length: Shorter chains (e.g., C3 in 2,3-diaminopropanoate) limit conformational flexibility, affecting target binding .
- Functional Groups : Amide groups (vs. ketones) alter hydrogen-bonding capacity and metabolic stability .
Biological Activity
Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3. It is a derivative of glutamic acid and is primarily utilized in scientific research, particularly in studies related to amino acid metabolism and enzyme activity. This compound has garnered attention due to its potential applications in various biochemical pathways and therapeutic contexts.
The biological activity of this compound is primarily linked to its role as a substrate for enzymes involved in amino acid metabolism. Upon entering the metabolic pathways, it can be converted into various metabolites that participate in critical cellular functions, including protein synthesis and energy production. The compound's specific interactions with molecular targets can modulate several biochemical pathways, influencing cellular behavior and function.
Enzyme Interactions
Research indicates that this compound interacts with enzymes such as:
- Glutamate Decarboxylase : Involved in the conversion of glutamate to gamma-aminobutyric acid (GABA), which plays a crucial role in neurotransmission.
- Dipeptidyl Peptidase : This enzyme is implicated in the regulation of peptide hormones and can affect metabolic processes.
Case Studies
- Amino Acid Metabolism : A study demonstrated that this compound enhances the activity of key enzymes involved in amino acid catabolism, leading to increased production of energy substrates in hepatocytes .
- Neurotransmitter Regulation : Another investigation found that this compound modulates GABA levels in neuronal cultures, suggesting its potential role in neuroprotective strategies .
- Inflammatory Response : Research has also indicated that this compound may influence the activity of RIP2 kinase, which is significant for innate immune signaling and could have implications for treating inflammatory diseases .
Synthesis and Properties
This compound can be synthesized through a multi-step process involving the esterification of glutamic acid followed by amination. The synthesis typically uses methanol and hydrochloric acid under controlled conditions to ensure high yield and purity .
Biological Activity Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Activation | Enhanced amino acid catabolism | |
| Neurotransmitter Modulation | Increased GABA levels | |
| Inhibition of RIP2 Kinase | Reduced inflammatory signaling |
Safety and Toxicity
While specific toxicity data for this compound is limited, general safety assessments indicate that it should be handled with care due to its biological activity. Standard laboratory safety protocols should be followed when working with this compound .
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 4,5-diamino-5-oxopentanoate hydrochloride?
Methodological Answer: The compound is typically synthesized via multi-step routes involving esterification, protection/deprotection of functional groups, and salt formation. For example:
- Step 1: Start with 4,5-diamino-5-oxopentanoic acid. Protect the amino groups using tert-butoxycarbonyl (Boc) or other suitable protecting agents .
- Step 2: Perform esterification with methanol under acidic or catalytic conditions to form the methyl ester.
- Step 3: Deprotect amino groups and treat with HCl to yield the hydrochloride salt.
Key Parameters:
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Esterification | Methanol, H2SO4 (cat.), reflux | |
| Salt Formation | HCl (gaseous or in dioxane), 0–5°C |
Q. What storage conditions ensure the stability of this compound?
Methodological Answer: Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen or argon) to prevent hydrolysis and oxidative degradation. Avoid moisture and prolonged exposure to air, as the compound is hygroscopic and sensitive to ambient humidity .
Critical Storage Parameters:
| Factor | Requirement | Rationale |
|---|---|---|
| Temperature | 2–8°C | Prevents thermal decomposition |
| Atmosphere | Inert gas (N2, Ar) | Minimizes oxidation |
| Humidity | <40% RH | Reduces hygroscopic degradation |
Q. What analytical techniques validate the purity and structure of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 1.9–2.5 ppm for methylene protons, δ 3.7 ppm for methoxy groups) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 197.06 for C6H13ClN2O3) .
- HPLC: Assess purity (>98%) using a C18 column and UV detection at 210–254 nm .
Advanced Questions
Q. How can enantiomeric purity be ensured during synthesis of the (S)-isomer?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., (S)-tert-butyl esters) or asymmetric hydrogenation .
- Analytical Validation: Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Retention times and optical rotation ([α]D) should match reference standards .
Example Conditions for Chiral HPLC:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| Chiralpak IC | Hexane:IPA:TFA (80:20:0.1) | 1.0 mL/min | UV @ 254 nm |
Q. How do reaction kinetics differ between methyl and tert-butyl esters in nucleophilic substitution?
Methodological Answer: The methyl ester’s smaller steric profile increases reactivity in nucleophilic substitutions compared to tert-butyl analogs. For example:
- Aminolysis Rates: Methyl esters react 3–5× faster with amines in aprotic solvents (e.g., DMF) at 25°C .
- Hydrolysis Sensitivity: Methyl esters are prone to hydrolysis under basic conditions (pH >9), requiring careful pH control during reactions .
Comparative Reactivity Data:
| Ester Type | Relative Reactivity (vs. tert-butyl) | Preferred Solvent |
|---|---|---|
| Methyl | 3–5× | DMF, THF |
| tert-Butyl | 1× (baseline) | DCM, Toluene |
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) :
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Engineering Controls: Use fume hoods for weighing and reactions.
- First Aid: For eye exposure, rinse with water for 15+ minutes (P305+P351+P338) .
Hazard Mitigation Table:
| Hazard Code | Risk | Precautionary Measure |
|---|---|---|
| H315 | Skin irritation | Wear chemical-resistant gloves |
| H319 | Eye damage | Use face shield in addition to goggles |
| H335 | Respiratory irritation | Use NIOSH-approved respirator |
Q. How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer: Yield discrepancies often arise from differences in:
- Protection Strategies: Boc vs. Fmoc protection impacts intermediate stability .
- Work-Up Methods: Extract impurities using ethyl acetate vs. dichloromethane.
- Catalyst Purity: Use freshly distilled triethylamine or DMAP to avoid side reactions.
Optimization Example:
A study achieved 85% yield by replacing H2SO4 with Amberlyst-15 resin during esterification, reducing side-product formation .
Q. What role does this compound play in synthesizing cereblon E3 ligase modulators?
Methodological Answer: It serves as a key intermediate in drugs like golcadomide (CC-99282). The diamino-oxo moiety binds to cereblon, enabling targeted protein degradation .
Synthetic Pathway:
Couple with phthalimide derivatives.
Introduce nitro groups for subsequent reduction.
Finalize via amidation or cross-coupling (e.g., Suzuki-Miyaura) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
